molecular formula C10H13N3O B12814256 4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

Cat. No.: B12814256
M. Wt: 191.23 g/mol
InChI Key: IGOXSVGRQVHHJE-UHFFFAOYSA-N
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Description

4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features both pyrimidine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with a pyrimidine derivative, followed by cyclization with an oxazole precursor. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or RNA, affecting their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of pyrimidine and oxazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

4-propan-2-yl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C10H13N3O/c1-7(2)8-6-14-10(13-8)9-11-4-3-5-12-9/h3-5,7-8H,6H2,1-2H3

InChI Key

IGOXSVGRQVHHJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=N1)C2=NC=CC=N2

Origin of Product

United States

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